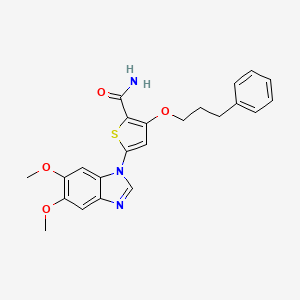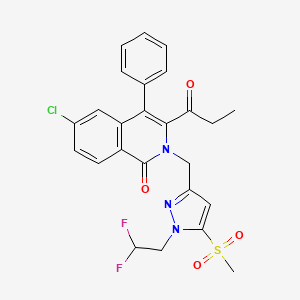
5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-3-(3-phenylpropoxy)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK205189 is a potent and selective antagonist of transient receptor potential vanilloid 4 (TRPV4) and transient receptor potential ankyrin 1 (TRPA1). It has been widely used in scientific research to study the roles of these ion channels in various physiological and pathological processes .
Preparation Methods
The synthesis of GSK205189 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a thiazole ring and subsequent functionalization to introduce the necessary substituents. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods focus on optimizing the yield and purity of the compound while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
GSK205189 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
GSK205189 has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of TRPV4 and TRPA1 channels.
Biology: Researchers use it to investigate the role of TRPV4 and TRPA1 in cellular processes, including calcium influx and signal transduction.
Medicine: The compound is explored for its potential therapeutic effects in conditions like inflammation, pain, and neurodegenerative diseases.
Industry: It is used in the development of new drugs and therapeutic agents targeting TRPV4 and TRPA1 channels
Mechanism of Action
GSK205189 exerts its effects by inhibiting the activity of TRPV4 and TRPA1 channels. These channels are involved in the regulation of calcium influx in cells. By blocking these channels, GSK205189 prevents the calcium-mediated signaling pathways, which can lead to reduced inflammation and pain. The molecular targets include the TRPV4 and TRPA1 proteins, and the pathways involved are related to calcium signaling and inflammatory responses .
Comparison with Similar Compounds
GSK205189 is unique in its high selectivity and potency for TRPV4 and TRPA1 channels. Similar compounds include:
GSK1016790A: Another TRPV4 agonist used in research.
HC-067047: A selective TRPV4 antagonist.
AP18: A TRPA1 antagonist.
Compared to these compounds, GSK205189 offers a balanced profile of selectivity and potency, making it a valuable tool in research .
Properties
Molecular Formula |
C23H23N3O4S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
5-(5,6-dimethoxybenzimidazol-1-yl)-3-(3-phenylpropoxy)thiophene-2-carboxamide |
InChI |
InChI=1S/C23H23N3O4S/c1-28-18-11-16-17(12-19(18)29-2)26(14-25-16)21-13-20(22(31-21)23(24)27)30-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-14H,6,9-10H2,1-2H3,(H2,24,27) |
InChI Key |
ZRDJTQFOUXSKBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCCCC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Chloro-4-(3-fluoro-benzyloxy)-phenyl]-(1,3,8a,9-tetraaza-fluoren-4-yl)-amine](/img/structure/B10786291.png)
![5-(1H-1,3-benzodiazol-1-yl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B10786306.png)
![1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-6-methyl-N-phenylpiperidine-3-carboxamide](/img/structure/B10786311.png)
![4-(9-Cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10786318.png)
![4-[2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-ylamino)phenoxy]benzonitrile](/img/structure/B10786328.png)
![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,5S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10786338.png)
![6-[2-amino-6-(2-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-indazol-3-amine](/img/structure/B10786345.png)

![4-[(6-Chloro-1-Oxo-4-Phenyl-3-Propanoylisoquinolin-2(1h)-Yl)methyl]benzoic Acid](/img/structure/B10786356.png)
![1-(2-Methylbenzyl)-7-morpholinoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B10786367.png)
![3-[(2,3-Dichlorophenyl)methyl]-2-methylsulfanyl-5-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B10786368.png)
![3-[[4-[3-Chloro-4-(3-chlorophenoxy)anilino]pyrimidin-2-yl]amino]benzamide](/img/structure/B10786370.png)
![1-[(4-Methoxyphenyl)methyl]-3-[1-[2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]pyrrolidin-3-yl]urea](/img/structure/B10786374.png)
![5-(1H-1,3-benzodiazol-1-yl)-3-[(2-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B10786383.png)
